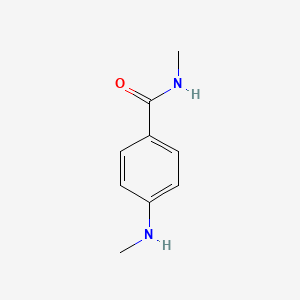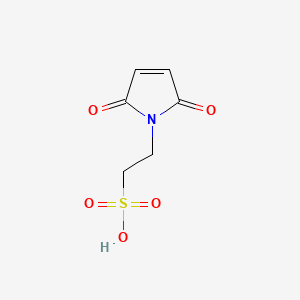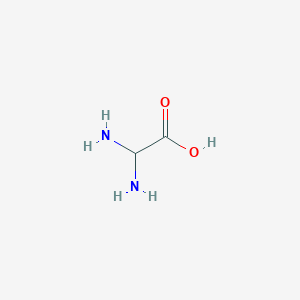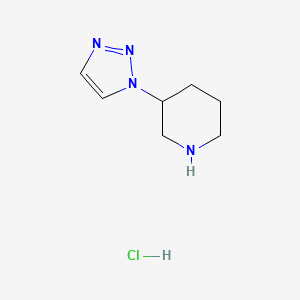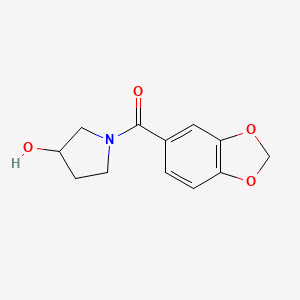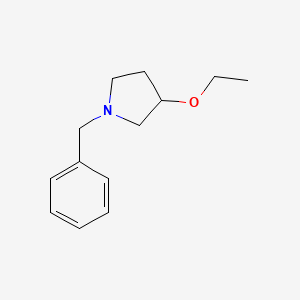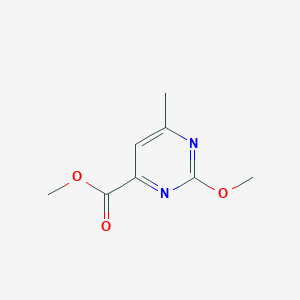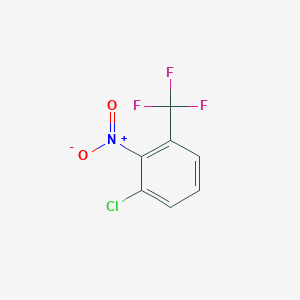
7H-Purine-2,6-diamine bis(sulfate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Purine-2,6-diamine bis(sulfate) is a chemical compound with the molecular formula C5H6N6·H2SO4·H2O. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is also referred to as 2-aminoadenine sulphate monohydrate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Purine-2,6-diamine bis(sulfate) typically involves the reaction of 2,6-diaminopurine with sulfuric acid in the presence of water. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired monohydrate form. The process can be summarized as follows:
Starting Materials: 2,6-diaminopurine, sulfuric acid, and water.
Reaction: The 2,6-diaminopurine is dissolved in water, and sulfuric acid is added slowly with constant stirring.
Conditions: The reaction mixture is maintained at a specific temperature and pH to facilitate the formation of the monohydrate.
Isolation: The product is isolated by filtration and dried to obtain 7H-Purine-2,6-diamine bis(sulfate).
Industrial Production Methods
In industrial settings, the production of 7H-Purine-2,6-diamine bis(sulfate) may involve large-scale reactors and automated systems to control the reaction parameters precisely. The process ensures high yield and purity of the compound, suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
7H-Purine-2,6-diamine bis(sulfate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
7H-Purine-2,6-diamine bis(sulfate) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various purine derivatives and nucleotides.
Biology: The compound is studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: It has been investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: The compound is used in the production of pharmaceuticals and as a research reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 7H-Purine-2,6-diamine bis(sulfate) involves its incorporation into nucleic acids. It can substitute for adenine in DNA and RNA, forming stable base pairs with thymine or uracil. This substitution can affect the stability and function of nucleic acids, leading to various biological effects. The compound’s ability to repair DNA lesions and promote translational readthrough of nonsense mutations has been studied extensively .
Comparison with Similar Compounds
7H-Purine-2,6-diamine bis(sulfate) is similar to other purine derivatives, such as adenine and guanine. it has unique properties that distinguish it from these compounds:
Guanine: Guanine pairs with cytosine, forming three hydrogen bonds, similar to 2,6-Diaminopurine’s pairing with thymine. the chemical structure and reactivity of guanine differ significantly from 2,6-Diaminopurine.
List of Similar Compounds
- Adenine
- Guanine
- Hypoxanthine
- Xanthine
These compounds share structural similarities with 2,6-Diaminopurine but differ in their specific chemical properties and biological functions.
Properties
Molecular Formula |
C5H10N6O5S |
|---|---|
Molecular Weight |
266.24 g/mol |
IUPAC Name |
7H-purine-2,6-diamine;sulfuric acid;hydrate |
InChI |
InChI=1S/C5H6N6.H2O4S.H2O/c6-3-2-4(9-1-8-2)11-5(7)10-3;1-5(2,3)4;/h1H,(H5,6,7,8,9,10,11);(H2,1,2,3,4);1H2 |
InChI Key |
MCPWOSGFAPCLEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC(=NC(=C2N1)N)N.O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


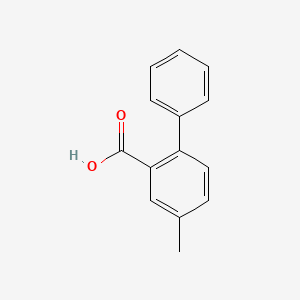
![2-[4-(2-Chlorophenyl)piperazin-1-yl]acetic acid](/img/structure/B1370185.png)

